N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide
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Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide, also known as DEN, is a chemical compound that has been widely used in scientific research. It is a potent cross-coupling reagent that has been used in organic synthesis, and it has also been studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds with structures similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide have been synthesized and characterized, revealing their potential as intermediates in the development of new chemical entities. For instance, the synthesis and characterization of dimethoxytriazine derivatives showcase methodologies that could be applicable for creating a wide range of triazine-based compounds, offering foundational insights into manipulating such molecules for various applications (Kunishima et al., 1999).
Applications in Material Science
Research into the electrochemical behavior of triazine derivatives highlights the potential for these compounds in material science, particularly in non-aqueous media. Such studies suggest applications ranging from electronic materials to sensors, based on their unique electrochemical properties (Farzinnejad et al., 2005).
Bioconjugation and Biomedical Applications
The efficiency of triazine derivatives in bioconjugation processes, such as the ligation of amines to hyaluronan, indicates their significance in biomedical research. This demonstrates their utility in creating bioconjugated materials for pharmaceutical or tissue engineering applications (D’Este et al., 2014).
Molecular Rearrangements and Chemical Behavior
Studies on the methyl rearrangement of methoxy-triazines in both solid and liquid states offer deep insights into the reactivity and stability of triazine derivatives under various conditions. This knowledge is critical for designing compounds with desired stability and reactivity profiles, which is essential for developing new drugs or materials (Handelsman-Benory et al., 2000).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to interact with carboxylic acids .
Mode of Action
The compound, similar to other triazine derivatives, acts as a condensing agent . It reacts with carboxylic acids to form highly reactive esters . These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles .
Biochemical Pathways
The compound is involved in the formation of amides and esters . It facilitates the condensation of carboxylic acids and amines to form corresponding amides . It also aids in the esterification of carboxylic acids with alcohols to form corresponding esters .
Pharmacokinetics
The by-product of the reaction with similar compounds is highly water-soluble , which may influence the compound’s bioavailability.
Result of Action
The compound’s action results in the formation of amides and esters . These products can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the reaction with similar compounds is typically carried out in tetrahydrofuran . The compound should be stored at low temperatures (e.g., -20°C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide is involved in the condensation of carboxylic acids and amines to form the corresponding amides . This reaction is one of the most common in organic chemistry . The compound can also be used to synthesize other carboxylic functional groups such as esters .
Molecular Mechanism
The molecular mechanism of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-4-23-11-6-5-9(7-15-11)12(20)16-8-10-17-13(21-2)19-14(18-10)22-3/h5-7H,4,8H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTOQXZDBKZLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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